(2-Isopropylthiazol-5-yl)methanol

Descripción general

Descripción

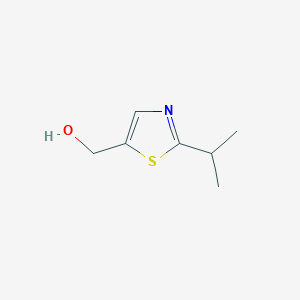

(2-Isopropylthiazol-5-yl)methanol is a chemical compound with the molecular formula C7H11NOS It is a member of the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2-Isopropylthiazol-5-yl)methanol typically involves the reaction of 2-isopropylthiazole with formaldehyde under basic conditions. The reaction proceeds via nucleophilic addition of the thiazole to the formaldehyde, followed by reduction to yield the desired alcohol. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like methanol or ethanol .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved safety. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with the desired specifications .

Análisis De Reacciones Químicas

Types of Reactions

(2-Isopropylthiazol-5-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding thiazole derivative.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.

Major Products Formed

Oxidation: (2-Isopropylthiazol-5-yl)aldehyde or (2-Isopropylthiazol-5-yl)carboxylic acid.

Reduction: (2-Isopropylthiazole).

Substitution: (2-Isopropylthiazol-5-yl)chloride or (2-Isopropylthiazol-5-yl)amine.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Properties

Research indicates that thiazole derivatives, including (2-Isopropylthiazol-5-yl)methanol, exhibit significant antimicrobial activity. Studies have shown effectiveness against a range of bacterial strains. For example, derivatives have demonstrated minimum inhibitory concentrations (MIC) as low as 4 μg/mL against certain pathogens, suggesting potential as an antibacterial agent .

Anticancer Activity

The compound has been evaluated for its anticancer properties. In vitro studies revealed cytotoxic effects against various cancer cell lines, including human glioblastoma and melanoma cells. The compound induces apoptosis and cell cycle arrest at the G2/M phase. Structure-activity relationship (SAR) studies indicate that modifications to the thiazole ring can enhance its potency .

Case Study: Structure-Activity Relationship

A series of thiazole derivatives were synthesized based on the core structure of this compound. These derivatives were tested against cancer cell lines with IC50 values ranging from 10–30 μM. Notably, compounds with specific substituents on the thiazole ring showed enhanced selectivity towards cancer cells compared to normal cells .

Agricultural Applications

Fungicidal Activity

Thiazole derivatives have been explored for their fungicidal properties. A study reported that this compound exhibited significant activity against various fungal pathogens affecting crops. The compound's mechanism involves disrupting fungal cell wall synthesis, leading to cell death .

Materials Science

Synthesis of Novel Materials

this compound serves as a valuable building block in the synthesis of novel materials with specific electronic or optical properties. Its unique chemical structure allows it to be integrated into polymers and other materials to enhance performance characteristics such as conductivity and stability .

Comparative Analysis of Biological Activities

| Compound Type | Biological Activity | Notable Features |

|---|---|---|

| Thiazole Derivatives | Antimicrobial, Anticancer | Modifications enhance activity |

| Isopropyl Thiazoles | Fungicidal | Effective against crop pathogens |

| Novel Materials | Enhanced electronic properties | Used in polymer synthesis |

Mecanismo De Acción

The mechanism of action of (2-Isopropylthiazol-5-yl)methanol involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or interfering with cellular processes. The thiazole ring is known to interact with various proteins and enzymes, potentially leading to antimicrobial or antifungal effects. The exact molecular pathways involved are still under investigation .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Isopropylthiazole-4-carboxylate

- 1-(2-Isopropylthiazol-4-yl)-N-methylmethanamine hydrochloride

- 2-Isopropylthiazole-5-carbaldehyde

Uniqueness

(2-Isopropylthiazol-5-yl)methanol is unique due to its specific structure, which includes a hydroxyl group attached to the thiazole ring. This functional group allows for a wide range of chemical modifications and reactions, making it a versatile compound in synthetic chemistry. Additionally, its potential biological activities make it a compound of interest in medicinal chemistry .

Actividad Biológica

(2-Isopropylthiazol-5-yl)methanol is an organic compound characterized by its thiazole ring structure, which contains both nitrogen and sulfur atoms. This compound has garnered attention in the scientific community for its potential biological activities, particularly in antimicrobial and antifungal applications. This article aims to explore the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₁₁NOS, with a molecular weight of 157.23 g/mol. The compound features an isopropyl group at the second position of the thiazole ring and a hydroxymethyl group at the fifth position. This unique structural arrangement contributes to its diverse biological activity profiles.

| Property | Details |

|---|---|

| Molecular Formula | C₇H₁₁NOS |

| Molecular Weight | 157.23 g/mol |

| Thiazole Ring Structure | Contains nitrogen and sulfur |

| Functional Groups | Isopropyl (C₃H₇) and Hydroxymethyl (−CH₂OH) |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that this compound may exert its effects through:

- Enzyme Inhibition : It potentially inhibits key enzymes involved in microbial metabolism, which could lead to its antimicrobial effects.

- Disruption of Cellular Processes : The thiazole moiety may interfere with cellular signaling pathways, affecting cell proliferation and survival.

These interactions suggest that this compound could play a significant role in drug development aimed at treating infections or other diseases.

Antimicrobial Properties

Several studies have highlighted the antimicrobial properties of this compound. Notably, it has shown effectiveness against various bacterial strains and fungi:

- Bacterial Activity : Research indicates that the compound exhibits significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

- Fungal Activity : It has also demonstrated antifungal properties against species like Candida albicans and Aspergillus niger.

These findings suggest that this compound may serve as a potential candidate for developing new antimicrobial agents.

Case Studies

-

Study on Antimicrobial Efficacy :

- A recent study evaluated the antimicrobial efficacy of this compound against various pathogens. The results showed a minimum inhibitory concentration (MIC) as low as 32 µg/mL for E. coli, indicating strong antibacterial activity .

-

Pharmacological Investigations :

- Another investigation focused on the pharmacological properties of this compound, revealing its potential as a lead compound in drug discovery targeting infectious diseases . The study emphasized the need for further research to elucidate the precise mechanisms underlying its biological activities.

Applications in Drug Development

Given its promising biological activities, this compound is being explored for various applications in drug development:

- Antimicrobial Agents : Its ability to inhibit microbial growth positions it as a potential candidate for new antibiotics.

- Pharmaceutical Research : The compound is being studied for its role as a building block in synthesizing more complex thiazole derivatives with enhanced biological properties .

Propiedades

IUPAC Name |

(2-propan-2-yl-1,3-thiazol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NOS/c1-5(2)7-8-3-6(4-9)10-7/h3,5,9H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCKAJPDGXQGBMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=C(S1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.